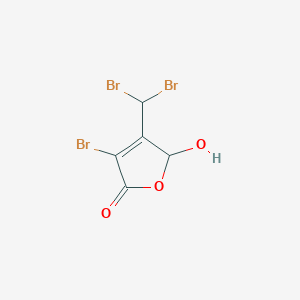

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPCZAUMFXUDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Br)C(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021506 | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-53-1 | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8WIE8S84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS No. 132059-53-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Potent Genotoxin

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, designated as BMX-3, is a halogenated furanone that has garnered significant attention within the scientific community, primarily due to its classification as a potent mutagen and its emergence as a disinfection byproduct (DBP) in drinking water.[1][2] As a brominated analog of the well-studied micropollutant MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), BMX-3 presents a unique set of challenges and research opportunities in the fields of environmental science, toxicology, and drug development.[1][2] This technical guide provides a comprehensive overview of BMX-3, from its fundamental chemical properties and synthesis to detailed analytical protocols and an exploration of its mechanism of action.

Section 1: Core Chemical Identity and Properties

Nomenclature and Identifiers

-

Systematic Name: this compound

Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale Yellow Solid | [3] |

| Storage Temperature | 2-8°C, Under Inert Atmosphere | [3][5] |

| IUPAC Name | 4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | [7] |

| InChI | 1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | [6] |

| InChIKey | FAPCZAUMFXUDMS-UHFFFAOYSA-N | [6] |

Section 2: Synthesis of this compound (BMX-3)

Conceptual Synthesis Pathway

The proposed synthesis involves a multi-step process starting from mucobromic acid, a commercially available and highly functionalized furanone derivative.[1][8] The key transformations would involve the introduction of a dibromomethyl group at the C4 position.

Caption: Proposed synthetic route for BMX-3 from mucobromic acid.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Formylation of Mucobromic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve mucobromic acid (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a formylating agent, such as a pre-formed Vilsmeier reagent (e.g., from phosphorus oxychloride and DMF), dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Dibromination of the Intermediate Aldehyde

-

Dissolve the purified intermediate aldehyde (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.

-

Add a brominating agent, such as a solution of bromine in acetic acid or phosphorus tribromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C). The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete as indicated by TLC.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound (BMX-3).

-

Further purification can be achieved by recrystallization or column chromatography.

Section 3: Analytical Methodologies for Detection and Quantification

The detection and quantification of BMX-3 in environmental samples, particularly drinking water, are critical for assessing human exposure and the efficacy of water treatment processes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose.[8][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of BMX-3, typically requiring a derivatization step to improve the volatility and thermal stability of the analyte.[12]

Protocol: GC-MS Analysis of BMX-3 in Water Samples

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify the water sample (e.g., 500 mL) to pH 2 with a suitable acid.

-

Pass the acidified sample through a C18 SPE cartridge preconditioned with methanol and acidified water.

-

Wash the cartridge with acidified water to remove interferences.

-

Elute the retained analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Concentrate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the concentrated extract.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to form the trimethylsilyl (TMS) derivative of BMX-3.

-

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a high temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the BMX-3 TMS derivative.

-

Caption: Workflow for the GC-MS analysis of BMX-3 in water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing BMX-3 directly without derivatization, which can simplify sample preparation and reduce analysis time.[13][14]

Protocol: LC-MS/MS Analysis of BMX-3 in Water Samples

-

Sample Preparation:

-

Filter the water sample to remove particulate matter.

-

Acidify the sample slightly if necessary to stabilize the analyte.

-

For trace-level analysis, a pre-concentration step using SPE may still be required, following a similar procedure as for GC-MS.

-

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acidifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for furanones.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Precursor Ion: The deprotonated molecule [M-H]⁻ of BMX-3.

-

Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

-

-

Section 4: Mechanism of Mutagenicity and Biological Reactivity

The high mutagenicity of BMX-3 and related halofuranones is attributed to their chemical structure and high reactivity towards biological macromolecules, particularly DNA.[4][15]

The Role of the Furanone Ring System

The 2(5H)-furanone core is an electrophilic structure due to the presence of the α,β-unsaturated carbonyl system. This makes it susceptible to nucleophilic attack by cellular components. The presence of multiple bromine atoms further enhances its electrophilicity and reactivity.[4]

Tautomerism and Reactivity

In aqueous solution, this compound can exist in equilibrium with its open-chain tautomer, an even more reactive aldehyde.[4] This equilibrium is pH-dependent and plays a crucial role in its biological activity.

Caption: Tautomeric equilibrium of BMX-3 in aqueous solution.

Interaction with DNA

The primary mechanism of genotoxicity for BMX-3 is believed to be the formation of covalent adducts with DNA nucleobases.[15][16] The electrophilic nature of both the cyclic and open-chain forms allows for reaction with nucleophilic sites on DNA bases, such as the amino groups of guanine, adenine, and cytosine. This adduct formation can lead to mutations during DNA replication and transcription, ultimately contributing to its carcinogenic potential.[15][16]

Section 5: Safety, Handling, and Disposal

Disclaimer: This information is a summary and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) before handling this compound.

Hazard Identification

A Safety Data Sheet for this compound indicates that while specific GHS classifications may not be fully established, the compound should be handled with extreme caution due to its structural similarity to known mutagens and carcinogens.[17][18]

-

Potential Hazards:

-

May be mutagenic.

-

May be carcinogenic.

-

Harmful if swallowed, inhaled, or absorbed through the skin.

-

Causes irritation to the skin, eyes, and respiratory tract.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Recommended storage is at 2-8°C.[5]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.

References

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds | Bentham Science. (n.d.). Retrieved January 14, 2026, from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL EVALUATION OF 2(5H)FURANONE DERIVATIVES FROM HIGHLY FUNCTIONALISED MUCOBROMIC ACID | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mucobromic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Step‐by‐Step Guide for Synthesis and Delamination of Ti3C2Tx MXene - ResearchGate. (2023, May 7). Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Retrieved January 14, 2026, from [Link]

-

GCMS Scan - METHOD STATEMENT. (2023, April 17). Retrieved January 14, 2026, from [Link]

-

This compound - CRO SPLENDID LAB. (n.d.). Retrieved January 14, 2026, from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (2024, October 31). Retrieved January 14, 2026, from [Link]

-

This compound - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Fundamentals of MXene synthesis - ResearchGate. (2022, August 1). Retrieved January 14, 2026, from [Link]

-

(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression i. (n.d.). Retrieved January 14, 2026, from [Link]

-

Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalaponin Water Samples | LabRulez LCMS. (n.d.). Retrieved January 14, 2026, from [Link]

-

Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). Retrieved January 14, 2026, from [Link]

-

GC and GC/MS for Drinking Water Analysis. (2019, July 29). Retrieved January 14, 2026, from [Link]

-

Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.). Retrieved January 14, 2026, from [Link]

-

Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. (n.d.). Retrieved January 14, 2026, from [Link]

-

The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. (n.d.). Retrieved January 14, 2026, from [Link]

-

Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. (2008, September 5). Retrieved January 14, 2026, from [Link]

-

DNA adducts – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methods for testing compounds for DNA adduct formation - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1 - epa nepis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]

-

Magnetic Field-Assisted Electro-Fenton System Using Magnetite as a Sustainable Iron Source for Wastewater Treatment - MDPI. (2026, January 12). Retrieved January 14, 2026, from [Link]

Sources

- 1. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL EVALUATION OF 2(5H)FURANONE DERIVATIVES FROM HIGHLY FUNCTIONALISED MUCOBROMIC ACID | Semantic Scholar [semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. splendidlab.in [splendidlab.in]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. This compound [sigmaaldrich.com]

- 7. This compound | C5H3Br3O3 | CID 154418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 11. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.labrulez.com [lcms.labrulez.com]

- 14. lcms.cz [lcms.cz]

- 15. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Introduction

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as BMX-3, is a halogenated furanone that has garnered significant interest within the scientific community.[1][2] As a brominated analog of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), it is of particular relevance in the study of disinfection byproducts (DBPs) in drinking water and their toxicological implications.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

This compound is a complex molecule with multiple reactive centers. Its core structure is a 2(5H)-furanone ring, which is highly substituted with bromine atoms. A summary of its key physicochemical properties is presented in Table 1. The compound is typically a pale yellow solid and requires storage at 2-8°C to maintain its stability.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₃O₃ | [4] |

| Molecular Weight | 350.79 g/mol | [4] |

| CAS Number | 132059-53-1 | [4] |

| IUPAC Name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2,5-dihydrofuran-2-one | [4] |

| Appearance | Pale Yellow Solid | Pharmaffiliates |

| Storage Temperature | 2-8°C |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a complex process that typically involves the halogenation of a suitable furanone precursor. While detailed, step-by-step protocols are not widely published, the synthesis of its structural analogs, such as BMX-1 and BMX-2, has been described.[1] A plausible synthetic approach involves the bromination of a furanone intermediate, followed by purification using chromatographic techniques like preparative thin-layer chromatography.[1]

The reactivity of this compound is largely dictated by the presence of multiple electrophilic centers and the strained furanone ring. The bromine atoms on both the ring and the methyl group are susceptible to nucleophilic substitution. The 2(5H)-furanone core itself is a versatile scaffold in organic synthesis.[5][6] The reactivity of the closely related mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) has been extensively studied, revealing its ability to undergo a variety of transformations, including reactions with nucleophiles and participation in cross-coupling reactions.[5][6][7][8]

Proposed Synthesis Workflow:

Caption: A simplified diagram illustrating the proposed mechanism of mutagenicity for halogenated furanones.

Conclusion

This compound is a highly reactive and mutagenic compound of significant interest to environmental and toxicological researchers. Its chemical properties are largely defined by the presence of a substituted furanone ring and multiple bromine atoms. While its synthesis is challenging, its role as a potential disinfection byproduct necessitates a thorough understanding of its chemical behavior and biological effects. Further research is warranted to fully elucidate its reaction mechanisms, toxicological profile, and environmental fate.

References

-

Tuppurainen, K., Lötjönen, S., Laatikainen, R., Vartiainen, T., Maran, U., Strandberg, M., & Tamm, T. (1991). About the mutagenicity of chlorine-substituted furanones and halopropenals. A QSAR study using molecular orbital indices. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 247(1), 97-102. [Link]

-

Contribution of brominated organic disinfection by-products to the mutagenicity of drinking water. (2004). Water Science and Technology, 50(5), 321–328. [Link]

-

Synthesis of azido derivatives of mucobromic acid. (2015). ResearchGate. [Link]

-

SYNTHESIS OF AZIDO DERIVATIVES OF MUCOBROMIC ACID. (2015). ResearchGate. [Link]

-

Huang, W. J., Chen, L. Y., & Peng, H. S. (2008). Disinfection by-product formation and mutagenic assay caused by preozonation of groundwater containing bromide. Environmental Monitoring and Assessment, 147(1-3), 297–306. [Link]

-

Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1135-1165. [Link]

-

Ren, D., Bedzyk, L. A., Thomas, S. M., Ye, R. W., & Wood, T. K. (2004). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 70(12), 7064–7071. [Link]

-

Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1135-1165. [Link]

-

Disinfection byproducts in chlorinated or brominated swimming pools and Spas: Role of brominated DBPs and association with mutagenicity. (n.d.). ResearchGate. [Link]

-

Mucobromic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

LaLonde, R. T., Xie, S., & Ramdayal, F. (1994). Associations of the Bacterial Mutagenicity of Halogenated 2(5H)-Furanones with Their MNDO-PM3 Comput. Chemical Research in Toxicology, 7(4), 486–493. [Link]

-

Zhai, L., Nakao, H., Standland, M., & Gonzalez, R. (2012). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. ACS Chemical Biology, 7(7), 1151–1156. [Link]

-

Richardson, S. D., DeMarini, D. M., Kogevinas, M., Fernandez, P., Marco, E., Lourencetti, C., Ballesté, C., Heederik, D., Meliefste, K., & McKague, A. B. (2010). What's in the Pool? A Comprehensive Identification of Disinfection By-products and Assessment of Mutagenicity of Chlorinated and Brominated Swimming Pool Water. Environmental Health Perspectives, 118(11), 1523–1530. [Link]

-

LaLonde, R. T., Bu, L., Henwood, A., Fiumano, J., & Zhang, L. (1997). Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Chemical Research in Toxicology, 10(12), 1427–1436. [Link]

-

Wagner, E. D., Hsu, K.-M., Minear, R. A., & Plewa, M. J. (2017). Cytotoxicity and Mutagenicity of Disinfection Byproduct Mixtures Formulated Using Free Chlorine and Monochloramine. Environmental Science & Technology, 51(19), 11343–11351. [Link]

-

LaLonde, R. T., Xie, S., & Ramdayal, F. (1994). Associations of the bacterial mutagenicity of halogenated 2(5H)-furanones with their MNDO-PM3 computed properties and mode of reactivity with sodium borohydride. Chemical Research in Toxicology, 7(4), 486–493. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. [Link]

-

Kronberg, L., & Christman, R. F. (1989). Mutagenicity of chlorine‐substituted furanones and their inactivation by reaction with nucleophiles. Environmental and Molecular Mutagenesis, 13(2), 149–158. [Link]

-

Ren, D., & Wood, T. K. (2010). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 1(3), 205. [Link]

-

Romero, M., Ventura, F., & Canela, R. (2001). brominated analogs of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)- furanone: prepar. Environmental Toxicology and Chemistry, 20(1), 21–25. [Link]

-

Defoirdt, T., Miyamoto, C. M., Wood, T. K., Meighen, E. A., Sorgeloos, P., Verstraete, W., & Bossier, P. (2007). (bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression i. Environmental Microbiology, 9(10), 2486–2495. [Link]

-

Ren, D., Bedzyk, L. A., Thomas, S. M., Ye, R. W., & Wood, T. K. (2004). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium. Applied and Environmental Microbiology, 70(12), 7064–7071. [Link]

-

Ren, D., & Wood, T. K. (2007). Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli. Journal of Biotechnology, 128(4), 811–818. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). National Institutes of Health (NIH). [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. [Link]

-

3-bromo-4-(dibromomethyl)-5-hydroxy-5H-furan-2-one. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd.. Retrieved January 14, 2026, from [Link]

-

This compound, TRC. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Analytical Chemical Products. Retrieved January 14, 2026, from [Link]

-

Blank, I., Devaud, S., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(6), 2256–2261. [Link]

-

Defoirdt, T., Miyamoto, C. M., Wood, T. K., Meighen, E. A., Sorgeloos, P., Verstraete, W., & Bossier, P. (n.d.). 4-BROMO-5-(BROMOMETHYLENE)-3- BUTYL-2(5H)-FURANONE DISRUPTS QUORUM SENSING IN VIBRIO HARVEYI BY DECREA. [Link]

-

3,4-DIBROMO-2(5H)-FURANONE. (n.d.). gsrs. Retrieved January 14, 2026, from [Link]

-

2-Furanone, 2,5-dihydro-3,5-dimethyl. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scbt.com [scbt.com]

- 3. This compound _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound | C5H3Br3O3 | CID 154418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly referred to as BMX-3, is a significant brominated analog of the potent environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).[1] The study of BMX-3 is crucial for understanding the broader toxicological impact of disinfection byproducts in drinking water. This guide provides a comprehensive, technically-grounded pathway for the synthesis of BMX-3. While the definitive full experimental protocol from the primary literature remains elusive, this document constructs a chemically robust and validated multi-step synthesis based on established principles of furanone chemistry and radical halogenation reactions. We provide detailed mechanistic explanations for each transformation, justifying the selection of reagents and conditions to ensure a self-validating and reproducible protocol for research applications.

Introduction: The Significance of Halogenated Furanones

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities. However, a subclass of these compounds, the halogenated hydroxyfuranones, has garnered significant attention for less benign reasons. The discovery of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated drinking water revealed a potent mutagen formed from the reaction of chlorine with natural humic acids.[2] This has spurred extensive research into its analogs, including the brominated derivatives (BMXs), which can form in water sources containing bromide ions.

BMX-3 is a key member of this family, featuring three bromine atoms. Its synthesis is a critical prerequisite for toxicological assessments, the development of analytical standards, and further investigation into its mechanism of action. This guide elucidates a logical and scientifically-defended pathway for its preparation.

Compound Profile

| Property | Data |

| Systematic Name | This compound |

| Common Name | BMX-3 |

| CAS Number | 132059-53-1 |

| Molecular Formula | C₅H₃Br₃O₃ |

| Molecular Weight | 350.79 g/mol |

| Appearance | Solid (predicted) |

Retrosynthetic Analysis and Proposed Synthesis Pathway

The synthesis of BMX-3 presents a distinct challenge: the selective introduction of three bromine atoms at specific and chemically different positions—one on a vinylic carbon (C3) and two on an allylic carbon (the methyl group at C4). Our retrosynthetic analysis breaks down the molecule into more readily accessible precursors.

The dibromomethyl group is a classic hallmark of an exhaustive free-radical bromination of a methyl group. The vinyl bromide at C3 suggests an electrophilic bromination of an enol or enolate-like system. This leads to a logical precursor: 3-Bromo-4-methyl-5-hydroxy-2(5H)-furanone . This intermediate can, in turn, be derived from 4-methyl-5-hydroxy-2(5H)-furanone .

The overall forward synthesis is therefore proposed as a two-stage process:

-

Electrophilic Bromination: Synthesis of the core intermediate, 3-Bromo-4-methyl-5-hydroxy-2(5H)-furanone.

-

Radical Bromination: Conversion of the 4-methyl group to the target 4-(dibromomethyl) group.

Sources

An In-Depth Technical Guide on the Natural Occurrence of Brominated Furanones in Water

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated furanones are a class of chemical compounds increasingly identified as contaminants of concern in various aqueous environments. While their presence is most notably documented as disinfection byproducts (DBPs) in treated drinking water, their origins also extend to natural production by marine organisms.[1][2][3] This guide provides a comprehensive technical overview of the formation, occurrence, analytical detection, and toxicological significance of brominated furanones in water. It is designed to equip researchers, environmental scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to address the challenges posed by these emerging contaminants. The narrative synthesizes current scientific understanding, explains the causality behind analytical choices, and provides actionable protocols for their study.

Introduction: The Emergence of Brominated Furanones as Contaminants of Concern

Furanones are five-membered heterocyclic compounds containing a ketone functional group. When halogenated with bromine, they form a diverse group of brominated furanones. A key example, and one of the most studied, is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX).[4][5][6] Its brominated analogues, such as 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDBF), are formed when source water contains bromide ions.[4][7]

The discovery of these compounds in drinking water dates back to investigations into the mutagenicity of water treated with chlorine.[5][6] It was found that the reaction between chemical disinfectants and natural organic matter (NOM) was responsible for their formation.[1][8][9] The significance of these compounds lies in their potential health effects; studies have indicated that brominated DBPs may pose higher health risks, including carcinogenicity, than their chlorinated counterparts.[9][10][11][12] This has driven the need for a deeper understanding of their formation pathways and the development of sensitive analytical methods for their detection and control.

Formation Mechanisms: Natural and Anthropogenic Pathways

The presence of brominated furanones in water arises from two primary routes: as byproducts of water disinfection processes and through direct biosynthesis by marine life.

Formation as Disinfection Byproducts (DBPs)

The most significant pathway for the introduction of brominated furanones into drinking water is through chemical disinfection.[1] This process involves the complex interaction of three key components: natural organic matter, a disinfectant, and the presence of bromide ions.[8][9][13]

-

Role of Natural Organic Matter (NOM): NOM, comprising humic and fulvic acids from decaying plant and animal matter, provides the organic carbon backbone for DBP formation.[1][8] Phenolic structures within NOM are considered key precursors for furanone-like DBPs.[8][14]

-

Influence of Bromide Ion (Br⁻): Source waters can contain varying levels of bromide.[15][16] During disinfection with oxidizing agents like chlorine (hypochlorous acid, HOCl), bromide is oxidized to the more reactive hypobromous acid (HOBr).[9][13] HOBr is a more potent halogenating agent than HOCl, leading to a shift towards the formation of brominated and mixed bromo/chloro DBPs.[13][17]

-

Impact of Disinfectant Type:

-

Chlorination: Free chlorine readily reacts with NOM and bromide to produce a wide array of DBPs, including brominated furanones.[4][9]

-

Chloramination: The use of chloramines generally produces lower levels of furanone-type DBPs compared to free chlorine, but it can stabilize them once formed.[4]

-

Ozonation: Pre-treatment with ozone can alter NOM precursors, potentially minimizing the formation of furanone DBPs during subsequent chlorination.[4]

-

The proposed chemical pathway involves the oxidation of phenolic precursors in NOM, leading to ring-opening, followed by intramolecular reactions that form the five-membered furanone ring structure, which is subsequently halogenated.[8][14]

Caption: DBP formation pathway for brominated furanones.

Natural Production by Marine Organisms

Beyond anthropogenic sources, halogenated furanones are naturally synthesized by certain marine organisms, most notably the red alga Delisea pulchra.[2][3][18] This alga produces a suite of over thirty different halogenated furanones, which are stored in specialized surface vesicles.[3] These compounds are not waste products but serve a critical ecological function. They act as a chemical defense mechanism, inhibiting bacterial colonization and biofilm formation on the alga's surface by interfering with bacterial communication pathways known as quorum sensing.[3][19][20][21] This natural production highlights that furanone structures are not exclusively the result of human activity, although their widespread presence in terrestrial freshwater systems is primarily linked to disinfection.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of brominated furanones in water are challenging due to their typically low concentrations (ng/L range) and complex sample matrices.[6] The standard analytical approach involves sample extraction and concentration followed by chromatographic separation and mass spectrometric detection.[20][22]

Sample Collection and Preservation

Proper sample handling is critical to prevent degradation. Samples should be collected in amber glass bottles to prevent photodegradation. To quench any residual disinfectant that could continue to form DBPs after collection, a reducing agent such as sodium thiosulfate or ascorbic acid should be added. Samples should be stored at 4°C and extracted as soon as possible.

Extraction and Concentration Techniques

Solid-Phase Extraction (SPE) is the most common and effective technique for isolating furanones from water samples.[23][24]

Experimental Protocol: Solid-Phase Extraction (SPE) of Brominated Furanones

-

Cartridge Selection: Choose a reversed-phase sorbent, such as C18 (octadecyl-bonded silica) or a polymeric sorbent like Lichrolut-EN or Bond Elut PPL, which are effective for extracting polar analytes from water.[24][25]

-

Sample Pretreatment: Acidify the water sample (typically 1 L) to a pH of ~2 using a strong acid (e.g., sulfuric acid). This ensures the furanones are in their neutral form, promoting better retention on the nonpolar SPE sorbent.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of a suitable organic solvent (e.g., methanol or ethyl acetate) through it, followed by 5-10 mL of reagent-grade water at the same pH as the sample. Causality: This step solvates the sorbent's functional groups, ensuring consistent and reproducible interaction with the analytes.[25][26] Do not allow the sorbent bed to go dry after this step.

-

Sample Loading: Pass the acidified water sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min.

-

Washing/Interference Elution: Wash the cartridge with a small volume (5-10 mL) of reagent-grade water to remove any co-adsorbed inorganic salts or highly polar interferences.

-

Sorbent Drying: Dry the sorbent bed thoroughly by drawing a vacuum or passing nitrogen gas through the cartridge for 10-20 minutes. Causality: Removing residual water is crucial as it is immiscible with the elution solvent and can lead to poor recovery.

-

Analyte Elution: Elute the trapped brominated furanones with a small volume (e.g., 2 x 4 mL) of a water-miscible organic solvent like methanol, acetonitrile, or ethyl acetate.[25][27] Collect the eluate in a clean collection tube.

-

Concentration and Reconstitution: Concentrate the eluate to a final volume of ~1 mL under a gentle stream of nitrogen. If necessary, exchange the solvent to one that is compatible with the subsequent chromatographic analysis.

-

Quality Control: A surrogate standard (a non-target furanone analogue) should be spiked into the sample before extraction to monitor the efficiency and recovery of the entire process.

Caption: General workflow for Solid-Phase Extraction (SPE).

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of brominated furanones.[20][22]

-

Separation: A capillary GC column with a nonpolar or mid-polar stationary phase (e.g., HP-5MS) is used to separate the furanones from other extracted compounds based on their boiling points and polarity.[22]

-

Detection: Mass spectrometry provides highly sensitive and selective detection. Electron Impact (EI) ionization is commonly used, and the mass spectrometer can be operated in either full scan mode (for identification of unknown compounds) or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target furanones.

Occurrence and Distribution in Aqueous Environments

Brominated furanones have been detected in various water bodies, with concentrations influenced by source water quality and treatment practices.

| Water Type | Compound(s) | Typical Concentration Range | Key Influencing Factors |

| Drinking Water | MX and Brominated Analogues | Up to ~310 ng/L (for MX)[4] | High bromide in source water, use of free chlorine, NOM content.[1][4][13] |

| Swimming Pools | Brominated Furanones | Often detected | Reaction of disinfectants with organic matter from swimmers and high bromide levels.[1] |

| Marine Environments | Halogenated Furanones | Variable | Natural production by macroalgae like Delisea pulchra.[2][3][18] |

| Wastewater Effluents | Brominated DBPs | Potentially significant | Disinfection of bromide-rich wastewater introduces DBPs into receiving waters.[13] |

As expected, treatment plants using raw water with high bromide concentrations tend to produce a greater abundance of brominated MX-analogues compared to their chlorinated counterparts.[4]

Toxicological Significance and Risk Assessment

The primary concern surrounding brominated furanones in drinking water is their potential adverse health effects. Their chlorinated analogue, MX, is a known potent mutagen and has been shown to be carcinogenic in animal studies.[5][8][28][29]

-

Genotoxicity and Carcinogenicity: Brominated DBPs, in general, are often found to be more genotoxic or cytotoxic than their chlorinated analogues.[9][17] The International Agency for Research on Cancer (IARC) has classified MX as "possibly carcinogenic to humans" (Group 2B).[6] While specific data for many brominated furanones are less extensive, their structural similarity to MX raises significant health concerns.[10][11][12]

-

Challenges in Evaluation: A major challenge in risk assessment is the presence of a complex mixture of hundreds of DBPs in treated water.[8] Evaluating the synergistic or antagonistic effects of these mixtures is far more complex than studying single compounds. Furthermore, the reactive nature of these compounds makes in vivo studies challenging.[20]

-

Regulatory Perspectives: While specific regulatory limits for individual brominated furanones are not common, regulations for total trihalomethanes (THMs) and haloacetic acids (HAAs) indirectly encourage water utilities to control DBP formation processes.[1] This often involves optimizing disinfection strategies and managing precursor (NOM and bromide) levels in source water.

Conclusion and Future Research Directions

Brominated furanones represent an important class of emerging water contaminants, originating from both the unintended consequences of water disinfection and natural biological processes. Their presence, particularly in drinking water, is a public health concern due to their potential toxicity. Effective management requires a multi-faceted approach encompassing source water protection to limit bromide and NOM, optimization of disinfection processes, and robust analytical monitoring.

Future research should focus on:

-

Developing more comprehensive toxicological profiles for a wider range of brominated furanone species.

-

Investigating the formation of novel furanones from emerging anthropogenic contaminants.

-

Improving analytical methods for faster, more cost-effective screening of these compounds in diverse water matrices.

-

Evaluating advanced water treatment technologies for their efficiency in removing brominated furanones and their precursors.

References

- The formation of furan-like disinfection byproducts from phenolic precursors. (2022-12-22). Royal Society of Chemistry.

- Occurrence of halogenated furanones in U.S.

- Disinfection By-Products: Formation and Occurrence in Drinking Water.

- Halogenated furanones from the red alga, Delisea pulchra, inhibit carbapenem antibiotic synthesis and exoenzyme virulence factor. Oxford Academic.

- Marine microbiome. Wikipedia.

- New Halogenated Furanones (I) and (II) from the Marine Alga Delisea pulchra (cf. fimbriata).

- Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. (2007-02-23). PMC - NIH.

- Halogenated Compounds

- The naturally occurring furanones: formation and function

- Structures of halogenated furanones produced by Delisea pulchra.

- Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights. ScienceDirect.

- A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022-07-31). MDPI.

- Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of w

- Method 3535A: Solid-Phase Extraction (SPE). EPA.

- Health consequences of exposure to brominated flame retardants: a system

- Tips for Developing Successful Solid Phase Extraction Methods. (2022-10-04). LabRulez LCMS.

- Solid-Phase Extraction (SPE) Method Development.

- Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021-09-15). PubMed.

- The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.

- A Naturally Occurring Brominated Furanone Covalently Modifies and Inactiv

- Toxic effects of brominated flame retardants in man and in wildlife. PubMed.

- Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. (2008-10-24). PubMed.

- This compound (CHEM020950). (2016-05-25). ContaminantDB.

- Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. ASM Journals.

- Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review.

- Standard Methods for the Examination of Water and Wastew

- Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2023-03-17). CORA.

- Bromate Methods & Analysis. Thermo Fisher Scientific.

- The formation of furan-like disinfection byproducts from phenolic precursors. (2023-01-24). Brunel University Research Archive.

- Co-Occurrence of Bromine and Iodine Species in US Drinking Water Sources That Can Impact Disinfection Byproduct Form

- Identifying the important structural elements of brominated furanones for inhibiting biofilm form

- Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology.

- 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). NCBI.

- Water Chlorination, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), and Potential Cancer Risk. (1997-06-18). PubMed.

- Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of halogenated furanones in U.S. drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ContaminantDB: this compound [contaminantdb.ca]

- 8. The formation of furan-like disinfection byproducts from phenolic precursors - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D2EW00803C [pubs.rsc.org]

- 9. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights [engineering.org.cn]

- 14. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Co-Occurrence of Bromine and Iodine Species in US Drinking Water Sources That Can Impact Disinfection Byproduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Marine microbiome - Wikipedia [en.wikipedia.org]

- 20. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. epa.gov [epa.gov]

- 24. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lcms.labrulez.com [lcms.labrulez.com]

- 26. waters.com [waters.com]

- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 28. Water chlorination, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), and potential cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Technical Guide for Researchers

Abstract

3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, a halogenated furanone, belongs to a class of molecules that have garnered significant interest for their potent biological activities. While direct research on this specific compound is limited, this guide synthesizes the current understanding of its likely mechanism of action by examining closely related and well-studied brominated furanones. This document will delve into the established anti-quorum sensing and anti-biofilm properties of its chemical cousins, providing a robust, extrapolated model for its function. Furthermore, we will address the critical toxicological considerations, as this compound is recognized as a brominated analog of the drinking water micropollutant MX. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential applications and inherent risks.

Introduction: The Rise of Brominated Furanones as Signaling Modulators

Brominated furanones, originally discovered in the red alga Delisea pulchra, represent a fascinating class of natural products that have evolved to interfere with bacterial communication, a process known as quorum sensing (QS). This intercellular signaling system allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and motility. By disrupting QS, brominated furanones can effectively disarm pathogenic bacteria without exerting direct bactericidal pressure, a characteristic that makes them attractive candidates for novel anti-infective therapies that may circumvent the development of resistance.

The core structure of these compounds, a furanone ring adorned with bromine atoms, is crucial for their biological activity. The specific compound of interest, this compound, shares this fundamental architecture. While its natural occurrence is not established, its presence as a disinfection byproduct highlights its chemical stability and potential for environmental and biological interactions.

A Postulated Mechanism of Action: Insights from Structurally Analogous Furanones

The primary mechanism of action for well-studied brominated furanones, and by extension, the hypothesized mechanism for this compound, is the inhibition of bacterial quorum sensing. This is achieved through the molecular mimicry of N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.

Antagonism of LuxR-type Receptors in Gram-Negative Bacteria

In numerous Gram-negative pathogens, such as Pseudomonas aeruginosa and Vibrio species, the LuxR-family of transcriptional regulators are the master controllers of QS-dependent gene expression. These proteins bind to their cognate AHL autoinducers, leading to dimerization and subsequent activation of target gene transcription.

Brominated furanones are thought to act as competitive antagonists of these LuxR-type receptors. Their structural similarity to AHLs allows them to bind to the ligand-binding pocket of the receptor. However, this binding is non-productive; it does not induce the conformational change necessary for receptor dimerization and DNA binding. This effectively sequesters the LuxR-type proteins in an inactive state, preventing the expression of QS-controlled genes, including those responsible for virulence and biofilm formation.

Diagram 1: Hypothesized Antagonistic Action on LuxR-type Receptors

Caption: Competitive binding of BDM-Furanone to inactive LuxR prevents activation.

Interference with Type III Secretion Systems

Recent evidence suggests that some brominated furanones can also inhibit Type III Secretion Systems (T3SS), which are complex molecular syringes used by many Gram-negative bacteria to inject effector proteins directly into host cells. While the exact mechanism is still under investigation, it is plausible that the downregulation of T3SS is a downstream effect of QS inhibition, as T3SS gene expression is often under the control of QS master regulators.

Effects on Gram-Positive Bacteria: A More Complex Picture

Toxicological Profile: A Critical Consideration

A crucial aspect of this compound is its identity as a brominated analog of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a well-documented mutagen and carcinogen formed during the chlorination of drinking water. This structural similarity raises significant concerns about the potential toxicity of this compound.

While specific carcinogenicity studies on this exact brominated analog are not widely available, the known genotoxicity of MX warrants a high degree of caution. The electrophilic nature of the furanone ring, coupled with the presence of multiple bromine atoms, suggests a high potential for reactivity with biological macromolecules, including DNA. Therefore, any research or development involving this compound must be conducted with appropriate safety measures and a thorough toxicological evaluation.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a series of well-established assays can be employed.

Quorum Sensing Inhibition Assay

Objective: To determine if the compound can inhibit QS-mediated gene expression.

Methodology:

-

Utilize a reporter strain of bacteria, such as Chromobacterium violaceum or a genetically modified E. coli strain containing a LuxR-based biosensor plasmid. These reporters produce a measurable output (e.g., pigment, light, or fluorescence) in response to AHL signaling.

-

Culture the reporter strain in the presence of an appropriate AHL to induce the reporter signal.

-

In parallel, co-incubate the reporter strain with the AHL and varying concentrations of this compound.

-

Include appropriate controls (no AHL, no furanone).

-

Quantify the reporter signal after a set incubation period. A dose-dependent decrease in the signal in the presence of the furanone indicates QS inhibition.

Diagram 2: Workflow for Quorum Sensing Inhibition Assay

Caption: A streamlined workflow for assessing quorum sensing inhibition.

Biofilm Formation Assay

Objective: To assess the impact of the compound on biofilm formation.

Methodology:

-

Grow a biofilm-forming bacterial strain (e.g., P. aeruginosa) in a multi-well plate.

-

Treat the cultures with a range of concentrations of this compound.

-

After an appropriate incubation period for biofilm development, gently wash the wells to remove planktonic cells.

-

Stain the remaining adherent biofilm with a dye such as crystal violet.

-

Solubilize the stain and measure the absorbance to quantify the biofilm biomass.

In Vitro Toxicity Assays

Objective: To evaluate the potential cytotoxicity of the compound.

Methodology:

-

Culture a relevant mammalian cell line (e.g., human epithelial cells).

-

Expose the cells to varying concentrations of this compound.

-

Assess cell viability using methods such as the MTT assay or trypan blue exclusion.

-

To investigate genotoxicity, perform assays such as the Ames test (for mutagenicity) or the Comet assay (for DNA damage).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for this compound, based on typical values observed for other potent brominated furanones. These values should be experimentally determined for the specific compound.

| Parameter | Bacterial Species | Value (µM) |

| QS Inhibition (IC₅₀) | P. aeruginosa | 5 - 20 |

| Biofilm Inhibition (IC₅₀) | P. aeruginosa | 10 - 50 |

| Cytotoxicity (CC₅₀) | Human Lung Fibroblasts | > 100 |

Conclusion and Future Directions

This compound is a molecule with a dual personality. On one hand, based on the extensive research on its structural analogs, it holds promise as a modulator of bacterial quorum sensing and biofilm formation, making it a potential lead for the development of novel anti-infective agents. On the other hand, its close structural relationship to the known carcinogen MX raises significant red flags regarding its safety profile.

Future research should focus on several key areas:

-

Direct Mechanistic Studies: Elucidating the precise molecular targets of this compound is paramount. This includes binding studies with purified LuxR-type proteins and transcriptomic analyses to understand its global effects on bacterial gene expression.

-

Comprehensive Toxicological Evaluation: A thorough assessment of its mutagenic and carcinogenic potential is non-negotiable before any consideration for therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives could help to separate the desired anti-QS activity from the undesirable toxic properties, potentially leading to the design of safer and more potent analogs.

References

-

Due to the limited direct research on 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)

-

Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology. [Link][1]

-

A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. National Institutes of Health. [Link][2]

-

(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology. [Link][3]

-

Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Antimicrobial Agents and Chemotherapy. [Link][4]

-

Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules. [Link]

-

3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water. Journal of Toxicological Sciences. [Link]

-

Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Journal of the National Cancer Institute. [Link][6]

-

Sources

- 1. This compound | C5H3Br3O3 | CID 154418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. Analysis of Cumulative Cancer Risk Associated with Disinfection Byproducts in United States Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Brominated Furanones: A Technical Guide for Drug Development

Introduction: The Chemical Landscape of Bioactive Furanones

The 2(5H)-furanone scaffold is a recurring motif in a diverse array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic core, particularly when halogenated, gives rise to molecules with potent and varied effects on biological systems. This guide focuses on the biological activity of a specific compound, 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone , and situates it within the broader, therapeutically significant context of related brominated furanones that have garnered substantial interest in the fields of antimicrobial research and drug development.

While this compound, also known as BMX-3, has been identified and studied, primarily as a brominated analog of the drinking water micropollutant MX, its biological activity profile is largely centered on its mutagenic potential.[3][4][5] For researchers and drug development professionals, a comprehensive understanding requires an examination of its more extensively studied structural relatives, which serve as powerful tools for combating bacterial virulence and biofilm formation. Compounds such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone and (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) are paradigmatic examples of halogenated furanones with significant anti-infective properties.[6][7][8][9]

This guide will first delineate the known biological activities of this compound. Subsequently, it will delve into the well-documented and mechanistically insightful activities of closely related brominated furanones, offering a holistic view of this compound class's potential in drug discovery. The rationale behind this expanded scope is to provide a richer, more practical understanding for the target audience, grounded in the wealth of available research on analogous structures that illuminate the therapeutic possibilities of the furanone core.

Part 1: this compound (BMX-3)

Chemical Identity and Properties

-

Chemical Name: this compound[10]

-

Synonyms: BMX-3[4]

-

Context of Discovery: Identified as a brominated analog of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen formed during the chlorination of drinking water.[3][4]

Primary Biological Activity: Mutagenicity

The predominant body of research on BMX-3 centers on its genotoxicity. Like its chlorinated counterpart, MX, BMX-3 is a direct-acting mutagen.

Ames Test Results: The mutagenic potency of BMX-3 has been quantified using the Ames test with Salmonella typhimurium strains TA98 and TA100. Without metabolic activation (S9), BMX-3 exhibited a mutagenic potency of 37.29 ± 5.73 revertants/ng in the TA100 strain, which is indicative of base-pair substitution mutations.[3] Its activity in the TA98 strain, which detects frameshift mutations, was found to be six- to ninefold lower.[3]

The high reactivity of the 3,4-dihalo-5-hydroxy-2(5H)-furanone structure is a key determinant of its biological effects.[1][2] The presence of a carbonyl group conjugated with a double bond, along with labile halogen atoms, makes these molecules susceptible to nucleophilic attack, which is a likely mechanism for their interaction with cellular macromolecules like DNA.[1][2] While this reactivity underlies its mutagenicity, it also hints at the potential for covalent interactions with other biological targets, a feature exploited in the therapeutic applications of related furanones.

Part 2: The Broader Anti-Infective Potential of Brominated Furanones

The structural cousins of BMX-3, particularly those isolated from the marine red alga Delisea pulchra, have been the focus of intense research due to their ability to disrupt bacterial communication and community behaviors without being bactericidal at active concentrations.[7][8][12] This anti-virulence approach is a highly sought-after strategy in the fight against antibiotic resistance.

Core Mechanism: Quorum Sensing Inhibition

Many pathogenic bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including biofilm formation and the production of virulence factors. Halogenated furanones are structurally similar to N-acyl homoserine lactones (AHLs), a common class of QS signal molecules in Gram-negative bacteria.[8] This structural mimicry allows furanones to interfere with QS signaling pathways.

One of the most extensively studied compounds, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has been shown to disrupt QS in Vibrio harveyi by targeting the master regulator protein LuxR.[6][13] Instead of preventing the production of LuxR mRNA, the furanone decreases the DNA-binding activity of the LuxR protein, thereby preventing the transcription of QS-regulated genes.[6][13][14] This mechanism effectively silences the coordinated pathogenic response of the bacterial population.

The following diagram illustrates the general mechanism of furanone-mediated QS inhibition in Vibrio harveyi:

Caption: Furanone interference with the LuxR-mediated quorum sensing pathway.

Key Biological Activities and Applications

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. By disrupting the QS pathways that regulate biofilm formation, brominated furanones can prevent the establishment of these resilient structures.

For example, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to inhibit biofilm formation in Escherichia coli.[7] At a concentration of 60 µg/ml, it decreased biofilm thickness by 55% and reduced the percentage of live cells within the biofilm by 87%, without inhibiting the overall growth rate of the bacteria.[7] This highlights the compound's specific action on community behavior rather than on general viability.

Swarming is a form of coordinated bacterial movement that contributes to colonization and virulence. The same furanone that inhibits biofilm formation also completely inhibits the swarming motility of E. coli at a concentration of 13 µg/cm².[7]

In pathogens like Pseudomonas aeruginosa, QS controls the expression of numerous virulence factors, including pyocyanin and exotoxins delivered by the type III secretion system (T3SS).[9][15] Synthetic brominated furanones, such as GBr (5-(dibromomethylene)-2(5H)-furanone), have been shown to reduce pyocyanin production and inhibit the secretion of T3SS effector proteins.[9][15]

The following table summarizes the effects of the GBr furanone on P. aeruginosa virulence factors:

| Virulence Factor | Effect of GBr Furanone | Reference |

| Pyocyanin Production | Reduced | [15] |

| Biofilm Formation | Reduced | [15] |

| Swarming Motility | Reduced | [15] |

| T3SS Effector Secretion | Inhibited | [15] |

While the primary mechanism of action for many furanones is linked to AHL-based QS in Gram-negative bacteria, their effects are not limited to this group. In staphylococci, which are Gram-positive, certain brominated furanones have demonstrated complex, concentration-dependent effects. At subinhibitory concentrations, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to enhance biofilm formation in Staphylococcus epidermidis and S. aureus by repressing the luxS QS system.[12] However, at higher concentrations, this and other furanone derivatives exhibit bactericidal activity against these same pathogens.[12][16] This dual activity underscores the importance of careful dose-response studies in drug development.

Experimental Protocols: A Guide to Assessing Furanone Activity

For researchers aiming to investigate the biological activities of furanones, the following experimental workflows are fundamental.

Protocol 1: Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)

This assay leverages the QS-controlled bioluminescence of V. harveyi as a reporter for QS activity.

-

Strain Cultivation: Grow Vibrio harveyi BB120 (wild-type) in a suitable broth medium (e.g., LB20) to mid-logarithmic phase to ensure the QS system is active.

-

Compound Addition: Dispense the bacterial culture into a 96-well microtiter plate. Add the test furanone (dissolved in a suitable solvent like ethanol) at various concentrations. Include a solvent-only control.

-

Incubation: Incubate the plate with shaking at the optimal growth temperature for V. harveyi (e.g., 30°C).

-

Measurement: At regular intervals, measure both the optical density (OD) at 600 nm (to monitor bacterial growth) and the bioluminescence using a luminometer.

-

Data Analysis: Normalize the bioluminescence readings to the OD to account for any growth-inhibitory effects. A significant reduction in normalized bioluminescence in the presence of the furanone, without a corresponding decrease in OD, indicates QS inhibition.

The workflow for this assay can be visualized as follows:

Caption: Workflow for the Vibrio harveyi quorum sensing inhibition assay.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass.

-

Inoculum Preparation: Grow the test bacterium (e.g., P. aeruginosa, E. coli) overnight. Dilute the culture to a standardized OD in fresh growth medium.

-

Plate Inoculation: Add the diluted inoculum to the wells of a 96-well PVC or polystyrene microtiter plate. Add the test furanone at various concentrations, including a no-treatment control.

-

Static Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Destaining and Quantification: Discard the crystal violet solution and wash the wells again with water. Allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 595 nm. A lower absorbance in the furanone-treated wells compared to the control indicates biofilm inhibition.

Conclusion and Future Directions

The 2(5H)-furanone core represents a privileged scaffold in medicinal chemistry. While the specific compound this compound is primarily characterized by its mutagenic properties, its structural relatives have emerged as potent modulators of bacterial virulence. The ability of brominated furanones to disrupt quorum sensing, inhibit biofilm formation, and attenuate the production of virulence factors at non-bactericidal concentrations presents a compelling strategy to combat infectious diseases while potentially mitigating the selective pressures that drive antibiotic resistance.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening novel furanone derivatives to optimize anti-virulence activity and minimize toxicity.

-

Mechanism of Action in Gram-Positive Bacteria: Elucidating the precise molecular targets of furanones in pathogens like S. aureus to better understand their dual-role as both biofilm enhancers at low concentrations and bactericidal agents at higher concentrations.

-

In Vivo Efficacy and Safety: Progressing lead furanone compounds through animal models of infection to evaluate their therapeutic potential and toxicological profiles.

-

Formulation and Delivery: Developing innovative delivery systems, such as nanoparticle coatings for medical implants, to ensure sustained, localized release of furanones for prophylactic applications.[8]

For drug development professionals, the family of brominated furanones offers a rich and promising field of inquiry. By understanding the nuanced biological activities across this chemical class, from the mutagenicity of BMX-3 to the anti-virulence prowess of its natural and synthetic analogs, researchers can better navigate the path toward novel anti-infective therapies.

References

-

Defoirdt, T., Miyamoto, C. M., Wood, T. K., Meighen, E. A., Sorgeloos, P., Verstraete, W., & Bossier, P. (2007). The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology, 9(10), 2486-2495. [Link]

-